molecular formula C15H14N2O2 B8296730 Bis(4-methoxyphenyl)diazomethane CAS No. 1221-72-3

Bis(4-methoxyphenyl)diazomethane

Cat. No. B8296730
M. Wt: 254.28 g/mol
InChI Key: OWRNAWGCEAUIOY-UHFFFAOYSA-N
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Patent
US04280819

Procedure details

25 grams (0.1 moles) of p,p'-dimethoxybenzophenone, which was purchased from the Aldrich Chemical Company, was dissolved in 50 ml of n-propanol and with solution was treated with 20 grams of hydrazine, which had been freshly distilled over sodium hydroxide pellets. The mixture was then refluxed for a total of 12 hours, after which the solvent (n-propanol) and excess hydrozine were removed at reduced pressure. The residual crude hydrazone was recrystallized from ethanol and had a melting point of 85° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=O)=[CH:5][CH:4]=1.[NH2:19][NH2:20]>C(O)CC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[N+:19]=[N-:20])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had been freshly distilled over sodium hydroxide pellets
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for a total of 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
after which the solvent (n-propanol) and excess hydrozine were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual crude hydrazone was recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(=[N+]=[N-])C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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